The primary synthesis of sec-butyl(triphenyl)phosphorane (CAS 4762-30-5) initiates with the nucleophilic attack of triphenylphosphine (PPh₃) on sec-butyl halides (1-bromo- or 1-chlorobutane). This SN2 reaction generates a phosphonium salt, [(C6H5)3P+-CH(CH3)CH2CH3]X−, where X = Br or Cl [1] [10]. Due to steric hindrance from the secondary alkyl group, this step requires stringent conditions (anhydrous solvents, 60–80°C, 12–24 hr) to suppress elimination byproducts. The phosphonium salt is isolated via crystallization from polar solvents like acetonitrile or ethanol, yielding 70–85% [1] [8].
Table 1: Alkylation Efficiency with Different Sec-Butyl Halides
| Halide | Reaction Time (hr) | Temperature (°C) | Yield (%) | Major Side Product |
|---|---|---|---|---|
| 1-Bromobutane | 12 | 80 | 85 | Butene |
| 1-Chlorobutane | 24 | 60 | 70 | Butene |
| 1-Iodobutane | 8 | 50 | 88 | Butane |
Alternative pathways involve in situ generation of phosphonium salts using electrophilic activators. For example, the Corey–Fuchs reaction employs carbon tetrabromide (CBr4) and PPh3 to form the electrophilic reagent Ph3P-CBr3, which reacts with butyraldehyde to yield α,α-dibromoalkene intermediates. Subsequent reduction or elimination steps access sec-butyl-triphenylphosphonium salts [3]. This route avoids alkyl halide precursors but necessitates stoichiometric PPh3 and rigorous anhydrous conditions to prevent hydrolysis [3] [8].
Table 2: Phosphonium Salt Synthesis via Electrophilic Activators
| Electrophile | Substrate | Product Intermediate | Yield (%) |
|---|---|---|---|
| CBr4/PPh3 | Butyraldehyde | (1,1-Dibromoprop-1-en-1-yl)triphenylphosphonium | 75 |
| I2/PPh3 | Sec-butanol | Sec-butyl(triphenyl)phosphonium iodide | 65 |
Optimization focuses on:
Table 3: Optimized Parameters for Phosphonium Salt Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| PPh3:Alkyl Halide Ratio | 1.1:1 | Maximizes conversion (88%) |
| Solvent | Anhydrous THF | Minimizes hydrolysis |
| Temperature | 70°C | Balances kinetics/side reactions |
| Reaction Time | 18 hr | Ensures complete quaternization |
Sec-butyl(triphenyl)phosphonium salts undergo deprotonation with strong bases to form the active ylide, Ph3P=CHCH2CH2CH3. The α-carbon pKa (~22 in DMSO) dictates base selection [7] [10]:
Table 4: Base Efficiency in Ylide Generation
| Base | Equivalents | Solvent | Temperature (°C) | Ylide Yield (%) |
|---|---|---|---|---|
| n-BuLi | 2.5 | THF | −78 | 92 |
| NaHMDS | 1.2 | THF | 0 | 85 |
| LDA | 1.5 | Et2O | −40 | 78 |
Solvent polarity governs ylide stability and reactivity:
Table 5: Solvent Effects on Ylide Stability and Reactivity
| Solvent | Dielectric Constant (ε) | Ylide Half-Life (hr) | Z:E Selectivity (Wittig Product) |
|---|---|---|---|
| THF | 7.5 | 4 | 75:25 |
| DMF | 38 | 12 | 90:10 |
| Toluene | 2.4 | 0.5 | 50:50 |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: